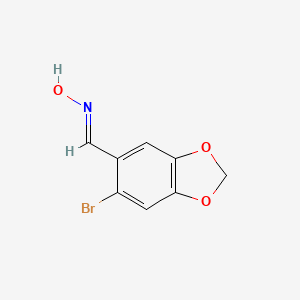
1-(2'-Chloro-biphenyl-3-yl)-ethanone
Descripción general
Descripción
1-(2'-Chloro-biphenyl-3-yl)-ethanone, commonly referred to as 2CB-E, is a synthetic compound with a wide range of applications in both scientific research and laboratory experiments. It is a derivative of the hallucinogenic drug 2C-B, and is a powerful agonist of the 5-HT2A receptor.
Aplicaciones Científicas De Investigación
Microwave-Assisted Synthesis
1-(2'-Chloro-biphenyl-3-yl)-ethanone has applications in the microwave-assisted synthesis of derivatives through Suzuki coupling reactions. This process is part of green chemistry, utilizing water as a solvent and microwave procedures for eco-friendly protocols (Soares et al., 2015).
Antimicrobial Studies
Derivatives of 1-(2'-Chloro-biphenyl-3-yl)-ethanone have been explored for their antimicrobial properties. Compounds synthesized from it have shown excellent antimicrobial activities, attributable to the presence of chlorine on the main nucleus (Sherekar, Padole, & Kakade, 2022).
Antipsychotic Potential
Research has been conducted on derivatives of 1-(2'-Chloro-biphenyl-3-yl)-ethanone for their potential antipsychotic activity. Studies include the synthesis of biphenyl moiety linked with aryl piperazine and evaluation of their anti-dopaminergic and anti-serotonergic activity (Bhosale et al., 2014).
Photophysical Properties
The compound's photophysical properties have been studied, particularly the fluorescence behavior of its derivatives in specific mediums, which is crucial for applications in molecular spectroscopy (Ghoneim, 2001).
Structural and Vibrational Analysis
Research has also been done on the structural and vibrational characteristics of 1-(2'-Chloro-biphenyl-3-yl)-ethanone derivatives, using techniques like X-ray diffraction and NMR spectroscopy, which are essential for understanding molecular structure and properties (Murugavel et al., 2016).
Anti-inflammatory Applications
Some studies focus on the anti-inflammatory properties of derivatives of 1-(2'-Chloro-biphenyl-3-yl)-ethanone. These compounds have been tested for their effectiveness in reducing inflammation (Rehman, Saini, & Kumar, 2022).
Aminobenzo[b]thiophenes Synthesis
The compound is also used in the synthesis of aminobenzo[b]thiophenes, highlighting its role in facilitating efficient chemical reactions for creating complex organic molecules (Androsov et al., 2010).
Mecanismo De Acción
Propiedades
IUPAC Name |
1-[3-(2-chlorophenyl)phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO/c1-10(16)11-5-4-6-12(9-11)13-7-2-3-8-14(13)15/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYSZNJUGIIBJCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601272670 | |
| Record name | 1-(2′-Chloro[1,1′-biphenyl]-3-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601272670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2'-Chloro-biphenyl-3-yl)-ethanone | |
CAS RN |
675596-35-7 | |
| Record name | 1-(2′-Chloro[1,1′-biphenyl]-3-yl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=675596-35-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2′-Chloro[1,1′-biphenyl]-3-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601272670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

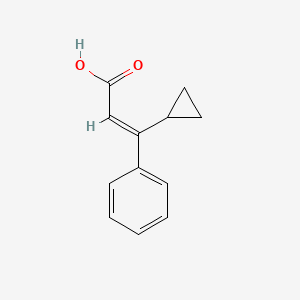
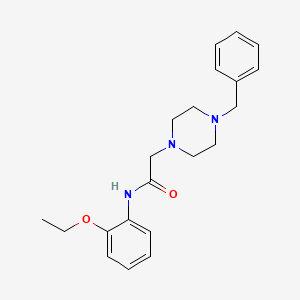
![1-[(5-Chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]piperidine](/img/structure/B3037865.png)
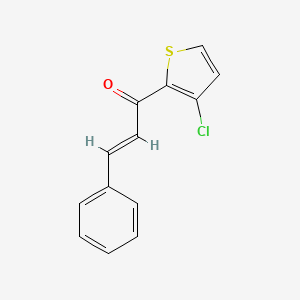
![(2E)-4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B3037868.png)
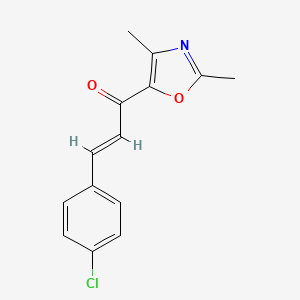
![2-Propenamide, 3-[4-[(3-fluorophenyl)methoxy]phenyl]-](/img/structure/B3037871.png)
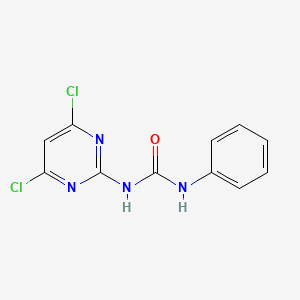


![Diethyl 2-{[(2-ethoxy-2-oxoethyl)amino]methylene}malonate](/img/structure/B3037878.png)
